6-Phenyl-2,5-hexanedione
Description
6-Phenyl-2,5-hexanedione is a γ-diketone (1,4-diketone) with a phenyl substituent at the 6th carbon of the hexanedione backbone. The phenyl group introduces steric and electronic effects that may alter its physicochemical behavior compared to aliphatic-substituted diketones .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-phenylhexane-2,5-dione |
InChI |
InChI=1S/C12H14O2/c1-10(13)7-8-12(14)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
UCMOERVVSJLUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
6-Phenyl-2,5-hexanedione can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2,5-hexanedione. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products . Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-Phenyl-2,5-hexanedione undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
6-Phenyl-2,5-hexanedione has several applications in scientific research:
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 6-Phenyl-2,5-hexanedione exerts its effects involves its interaction with specific molecular targets. For example, its diketone structure allows it to participate in aldol condensation reactions, forming cyclic compounds that can interact with biological molecules. The pathways involved in these reactions often include the formation of enolate intermediates, which then react with electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
2,5-Hexanedione (Acetonyl Acetone)
3,4-Dimethyl-2,5-Hexanedione
- Structure : Methyl groups at C3 and C3.
- Neurotoxicity : 20–30× more potent than 2,5-hexanedione due to accelerated pyrrole formation. Alkyl groups enhance cyclization kinetics, exacerbating neurofilament cross-linking .
- Applications : Neurotoxicity research tool.
- Key Insight : Demonstrates that substituent position dictates neurotoxic potency.
2,2-Dimethyl-3,5-Hexanedione
1,2-Diacetylbenzene (1,2-DAB)
- Structure : Aromatic γ-diketone (acetyl groups on benzene ring).
- Neurotoxicity: Causes proximal axonopathy similar to aliphatic γ-diketones. Suggests aromatic diketones follow analogous pyrrole-mediated toxicity pathways .
- Key Insight : Highlights the role of diketone geometry (aliphatic vs. aromatic) in neurotoxicity.
6-Phenyl-2,4-Hexanedione
- Structure : Positional isomer of 6-phenyl-2,5-hexanedione (diketone groups at C2 and C4).
- Reactivity : Undergoes benzylation via dicarbanion intermediates, yielding 1,7-diphenyl-3,5-heptanedione in 65% yield .
- Key Insight : Diketone position influences reaction pathways and product selectivity.
Comparative Analysis Table
Mechanistic and Structural Insights
- Pyrrole Formation: Critical for neurotoxicity.
- Electronic Effects : The phenyl group’s electron-withdrawing nature could alter diketone reactivity in metal coordination or nucleophilic additions, as seen in related phenyl-triazine compounds used for Hg(II) and Ni(II) detection .
- Applications : Unlike neurotoxic aliphatic diketones, 6-phenyl derivatives may find use in organic synthesis or as ligands in coordination chemistry, though direct evidence is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
